5-Fluorotetrahydro-2H-pyran-3-amine
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Overview
Description
5-Fluorotetrahydro-2H-pyran-3-amine is a chemical compound with the molecular formula C5H10FNO. It is a fluorinated derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorotetrahydro-2H-pyran-3-amine typically involves the fluorination of tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the tetrahydropyran ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluorotetrahydro-2H-pyran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like DAST for fluorination and other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Fluorotetrahydro-2H-pyran-3-amine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluorotetrahydro-2H-pyran-3-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound without the fluorine atom.
5-Chlorotetrahydro-2H-pyran-3-amine: A chlorinated analogue.
5-Bromotetrahydro-2H-pyran-3-amine: A brominated analogue.
Uniqueness
5-Fluorotetrahydro-2H-pyran-3-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H10FNO |
---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
5-fluorooxan-3-amine |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,7H2 |
InChI Key |
YJXMUHPIQWNBSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCC1F)N |
Origin of Product |
United States |
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